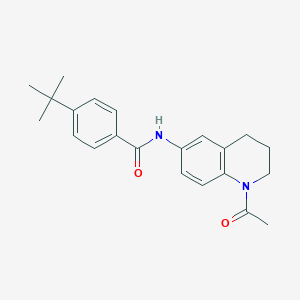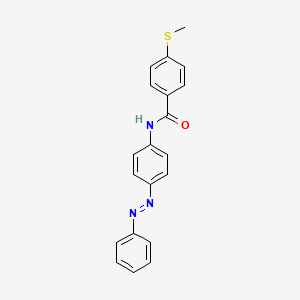![molecular formula C21H16ClFN2O2 B2838510 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 339009-76-6](/img/structure/B2838510.png)
1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorobenzyloxy)-2-(4-methoxyphenyl)-1H-1,3-benzimidazole, also known as CFMB, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. CFMB is a synthetic compound that is derived from benzimidazole, a five-membered ring containing nitrogen and carbon atoms. The synthesis of CFMB involves the use of several organic reactions, such as nucleophilic substitution, cyclization, and condensation. CFMB has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Antifungal Activity
Benzimidazole derivatives, such as sertaconazole, have been highlighted for their potent antifungal activities. Sertaconazole, for example, is effective in treating conditions like Pityriasis versicolor, demonstrating excellent safety and efficacy profiles (Nasarre et al., 1992). This suggests that related benzimidazole compounds might also possess significant antifungal properties applicable in dermatological conditions.
Antiparasitic Efficacy
Compounds like albendazole, a benzimidazole derivative, have shown effectiveness against parasitic infections. For instance, albendazole has been compared favorably with other treatments for conditions such as onchocerciasis, indicating a safer and more effective profile in certain contexts (Domínguez-Vázquez et al., 1983). These findings suggest that structurally similar compounds might be applied in the treatment of various parasitic diseases.
Antiviral Properties
The exploration of benzimidazole derivatives extends into antiviral applications as well. Enviroxime, another benzimidazole derivative, has been studied for its activity against rhinovirus infections, showing potential as an antirhinovirus agent (Phillpotts et al., 1981). This highlights the potential for benzimidazole compounds to be developed as antiviral medications.
Chemotherapeutic Potential
Benzimidazole derivatives have also been investigated for their chemotherapeutic potential. Studies have shown that compounds like sertaconazole exhibit high efficacy in the treatment of superficial mycoses caused by Candida albicans (Umbert et al., 1992). This suggests the chemotherapeutic applicability of benzimidazole derivatives in combating fungal infections.
Mécanisme D'action
Target of Action
The primary targets of the compound “1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole” are currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors.
Biochemical Pathways
Benzimidazoles are known to interfere with a wide range of biochemical pathways, including those involved in cell division, signal transduction, and metabolism
Pharmacokinetics
Benzimidazoles are generally well-absorbed and widely distributed in the body . The presence of the methoxy group may enhance its lipophilicity, potentially improving its absorption and distribution. The compound may be metabolized by the liver and excreted via the kidneys, although specific studies are needed to confirm this.
Result of Action
Given its structural similarity to other benzimidazoles, it may exert cytotoxic effects, inhibit enzyme activity, or modulate receptor signaling
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O2/c1-26-15-11-9-14(10-12-15)21-24-19-7-2-3-8-20(19)25(21)27-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICAHWPJUFWHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2838427.png)



![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838432.png)

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838436.png)
![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2838437.png)


![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)
![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)